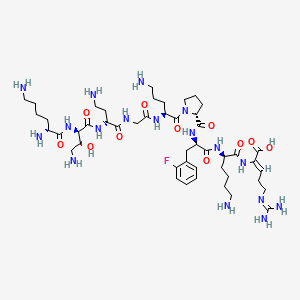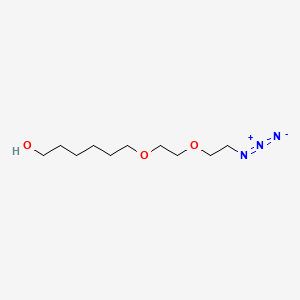
Proprotogracillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Proprotogracillin is primarily isolated from natural sources, specifically the bulbs of Lilium speciosum . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Lilium speciosum bulbs. The process includes:
Harvesting: Collecting the bulbs of Lilium speciosum.
Extraction: Using solvents like methanol or ethanol to extract the glycosides.
Purification: Employing chromatographic techniques to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.
化学反応の分析
Types of Reactions: Proprotogracillin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
科学的研究の応用
Proprotogracillin has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal glycosides.
Biology: Investigated for its cytotoxic effects on cancer cell lines, particularly A549 cells.
Medicine: Potential therapeutic applications due to its cytotoxic properties.
Industry: Utilized in the development of natural product-based drugs and as a biochemical research tool.
作用機序
Proprotogracillin exerts its effects primarily through its interaction with cellular components. It shows moderate cytotoxicity towards A549 cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular signaling pathways that regulate cell growth and survival .
類似化合物との比較
Dioscin: Another steroidal glycoside with similar cytotoxic properties.
Polyphyllin D: Known for its anticancer activities.
Ophiopogonin C’: Exhibits cytotoxic effects on various cancer cell lines.
Uniqueness of Proprotogracillin: this compound is unique due to its specific source (Lilium speciosum) and its distinct molecular structure, which contributes to its specific biological activities . Unlike some other steroidal glycosides, this compound has shown selective cytotoxicity towards A549 cells, making it a valuable compound for targeted cancer research .
特性
分子式 |
C45H72O17 |
|---|---|
分子量 |
885.0 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O17/c1-19(18-56-41-38(54)36(52)33(49)29(16-46)60-41)6-9-27-20(2)31-28(59-27)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)58-43-40(37(53)34(50)30(17-47)61-43)62-42-39(55)35(51)32(48)21(3)57-42/h7,19,21,23-26,28-43,46-55H,6,8-18H2,1-5H3/t19-,21+,23+,24-,25+,26+,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1 |
InChIキー |
BCJUWEDZWVPSML-YRAVHJRXSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


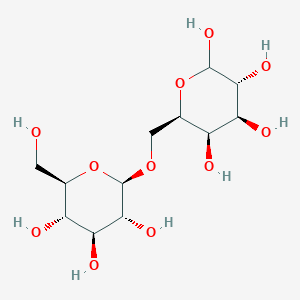
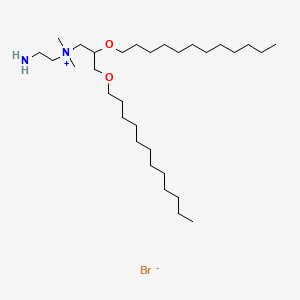
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
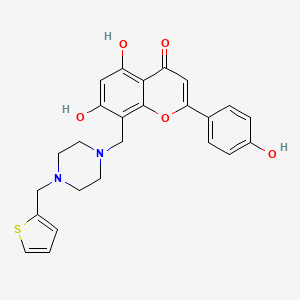
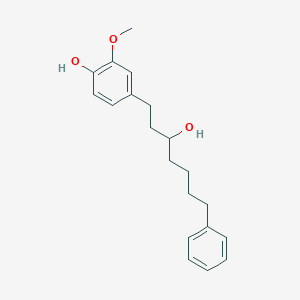
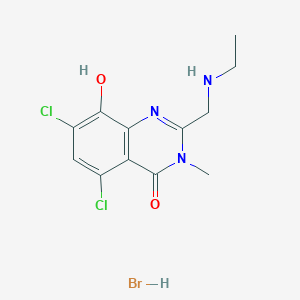
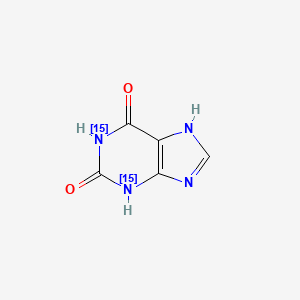

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)
